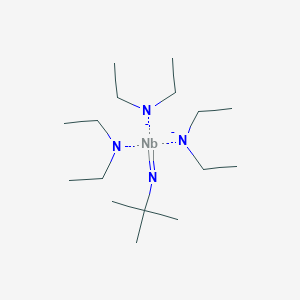
3-(3-Aminopropoxy)benzonitrile hydrochloride
説明
Molecular Structure Analysis
The InChI code for “3-(3-Aminopropoxy)benzonitrile” is 1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored in a dark place, under an inert atmosphere, at room temperature . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .科学的研究の応用
Biocatalytic Applications
A study by Chhiba et al. (2012) highlighted the enantioselective biocatalytic hydrolysis of β-aminonitriles (which are structurally related to 3-(3-Aminopropoxy)benzonitrile hydrochloride) to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. This process leverages the nitrile hydratase enzyme's enantioselectivity, demonstrating significant potential in producing enantiomerically pure compounds, which are valuable in drug synthesis and development (Chhiba et al., 2012).
Corrosion Inhibition
Research conducted by Chaouiki et al. (2018) explored the corrosion inhibition capabilities of benzonitrile derivatives for mild steel in an acidic medium. The findings suggest that these compounds, including structures analogous to 3-(3-Aminopropoxy)benzonitrile hydrochloride, offer excellent corrosion inhibition, with implications for industrial applications, particularly in metal preservation and protection (Chaouiki et al., 2018).
Environmental and Microbial Degradation
The review by Holtze et al. (2008) details the microbial degradation of benzonitrile herbicides, shedding light on the environmental fate and degradation pathways of these compounds. Although the focus is on herbicides like dichlobenil and bromoxynil, the microbial interactions discussed could provide insights into the biodegradation of similar structures, including 3-(3-Aminopropoxy)benzonitrile hydrochloride, thereby contributing to environmental remediation strategies (Holtze et al., 2008).
Synthesis Methodologies
A study by Meng (2012) presents a synthesis methodology for amino-quinazolines, starting from 2-amino-benzonitrile, which relates to the broader class of benzonitrile derivatives. This research outlines a versatile approach to synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals, demonstrating the synthetic utility of benzonitrile derivatives (Meng, 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or contact with skin .
特性
IUPAC Name |
3-(3-aminopropoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-2-6-13-10-4-1-3-9(7-10)8-12;/h1,3-4,7H,2,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMMIGQBJYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropoxy)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















